molecular formula C10H15IS B6189495 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane CAS No. 2694745-39-4

4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane

Cat. No. B6189495
CAS RN: 2694745-39-4
M. Wt: 294.2
InChI Key:
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Description

4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as IBT, and it has a unique structure that makes it a valuable tool for researchers investigating various biological processes.

Mechanism of Action

IBT acts as a potent antagonist of GPCRs, which are a family of membrane proteins that play a crucial role in various biological processes. The mechanism of action of IBT involves binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBT have been extensively studied in various in vitro and in vivo models. IBT has been shown to modulate the activity of several GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the cannabinoid CB1 receptor. These effects have implications for various biological processes, including neurotransmission, inflammation, and pain perception.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using IBT in lab experiments is its high potency and selectivity for GPCRs. This compound can be used to investigate the role of specific receptors in various biological processes. However, one of the limitations of using IBT is its complex synthesis process, which may limit its availability for some researchers.

Future Directions

There are several future directions for research involving IBT. One area of interest is the development of new analogs of IBT with improved potency and selectivity for specific GPCRs. Another direction is the investigation of the potential therapeutic applications of IBT in various diseases, including Parkinson's disease and chronic pain.
Conclusion:
In conclusion, 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane is a valuable tool for scientific research due to its unique structure and potent activity as a GPCR antagonist. This compound has significant implications for the study of various biological processes and has potential therapeutic applications in various diseases. Future research involving IBT will undoubtedly lead to new insights into the role of GPCRs in health and disease.

Synthesis Methods

The synthesis of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane involves several steps. The first step is the preparation of the bicyclic compound, which is then reacted with iodine to form the final product. The synthesis of IBT is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

The unique structure of IBT makes it a valuable tool for scientific research. This compound has been used in various studies to investigate the mechanism of action of different biological processes. One of the significant applications of IBT is in the study of G protein-coupled receptors (GPCRs).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "3-iodobicyclo[1.1.1]pentane", "thiophene", "sodium hydride", "diethyl ether", "1,2-dibromoethane", "sodium iodide", "potassium carbonate", "acetonitrile", "4-bromobutan-1-ol", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Deprotonation of thiophene with sodium hydride in diethyl ether to form the thiophene anion.", "Step 2: Alkylation of the thiophene anion with 1,2-dibromoethane to form 2-(2-bromoethyl)thiophene.", "Step 3: Conversion of 2-(2-bromoethyl)thiophene to 2-(2-iodoethyl)thiophene by reaction with sodium iodide in acetone.", "Step 4: Deprotonation of 4-bromobutan-1-ol with potassium carbonate in acetonitrile to form the 4-bromobutan-1-olate anion.", "Step 5: Alkylation of the 4-bromobutan-1-olate anion with 2-(2-iodoethyl)thiophene to form 4-(2-(2-iodoethyl)thiophen-4-yl)butan-1-ol.", "Step 6: Conversion of 4-(2-(2-iodoethyl)thiophen-4-yl)butan-1-ol to 4-(2-(2-iodoethyl)thiophen-4-yl)butan-1-thiol by reaction with sulfuric acid and sodium bicarbonate.", "Step 7: Cyclization of 4-(2-(2-iodoethyl)thiophen-4-yl)butan-1-thiol with 3-iodobicyclo[1.1.1]pentane in the presence of potassium carbonate in ethyl acetate to form 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane." ] }

CAS RN

2694745-39-4

Molecular Formula

C10H15IS

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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